molecular formula C9H13NO3S B8481068 2,2-Dimethyl-5-(thiazol-2-yl)-1,3-dioxan-5-ol

2,2-Dimethyl-5-(thiazol-2-yl)-1,3-dioxan-5-ol

Cat. No. B8481068
M. Wt: 215.27 g/mol
InChI Key: QHZHDQRBSWKDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691810B2

Procedure details

To an ambient suspension of sodium hydride (1.136 g, 47.3 mmol) in N,N-dimethylformamide (126 ml) was added 2,2-dimethyl-5-(thiazol-2-yl)-1,3-dioxan-5-ol (Example 11A) (8.15 g, 37.9 mmol) as a solution in N,N-dimethylformamide (20 mL). The reaction was stirred for 30 minutes, and tetrabutylammonium iodide (0.699 g, 1.893 mmol) and 1-(chloromethyl)-4-methoxybenzene (6.42 ml, 47.3 mmol) were sequentially added. The reaction was stirred overnight and then quenched by the addition of saturated aqueous ammonium chloride solution and ethyl acetate. The layers were separated, and the aqueous layer was extracted with additional ethyl acetate (2×). The combined organics were dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel, eluting with a gradient of 0 to 40% ethyl acetate in hexane, to give the title product. MS ESI(+) m/z 336.0 [M+H]+.
Quantity
1.136 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.42 mL
Type
reactant
Reaction Step Three
Quantity
0.699 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1([CH3:16])[O:9][CH2:8][C:7]([C:11]2[S:12][CH:13]=[CH:14][N:15]=2)([OH:10])[CH2:6][O:5]1.Cl[CH2:18][C:19]1[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=1>CN(C)C=O.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:26][O:25][C:22]1[CH:23]=[CH:24][C:19]([CH2:18][O:10][C:7]2([C:11]3[S:12][CH:13]=[CH:14][N:15]=3)[CH2:8][O:9][C:4]([CH3:16])([CH3:3])[O:5][CH2:6]2)=[CH:20][CH:21]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
1.136 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
126 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
8.15 g
Type
reactant
Smiles
CC1(OCC(CO1)(O)C=1SC=CN1)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
6.42 mL
Type
reactant
Smiles
ClCC1=CC=C(C=C1)OC
Name
Quantity
0.699 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of saturated aqueous ammonium chloride solution and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 0 to 40% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(COC2(COC(OC2)(C)C)C=2SC=CN2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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